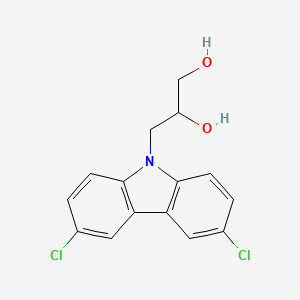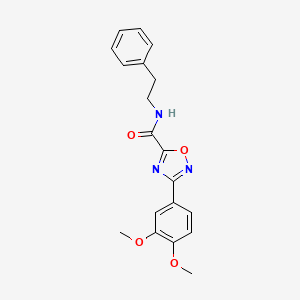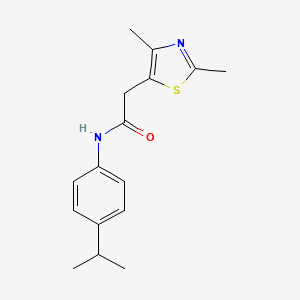
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound was first synthesized in 2002 and has since been used in various research studies.
作用機序
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol acts as a potent and selective blocker of VRACs by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions and other anions across the cell membrane, thereby inhibiting cell volume regulation. The blockade of VRACs by 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to induce cell swelling, apoptosis, and cell cycle arrest in various cell types.
Biochemical and Physiological Effects
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to have various biochemical and physiological effects on cells. It induces cell swelling and apoptosis by inhibiting VRACs, which are essential for maintaining cell volume and preventing cell death. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has also been shown to block the migration of cancer cells by inhibiting VRACs, which are involved in cell motility. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to inhibit the production of cytokines and chemokines in immune cells, suggesting a potential role in inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in lab experiments is its high selectivity for VRACs. This allows researchers to selectively block VRACs without affecting other ion channels or transporters. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has a high potency, allowing for effective blockade of VRACs at low concentrations. However, one limitation of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is its potential toxicity to cells at high concentrations. Therefore, careful titration of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol concentration is required to avoid cell damage.
将来の方向性
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has shown great potential in scientific research, and there are numerous future directions for its use. One potential direction is the development of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol analogs with improved selectivity and potency for VRACs. Another potential direction is the use of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to explore the role of VRACs in various physiological processes and diseases, which may lead to the development of novel therapies targeting VRACs.
Conclusion
In conclusion, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is a unique chemical compound that has gained significant attention in scientific research due to its ability to selectively block VRACs. Its high potency and selectivity make it a valuable tool for studying the role of VRACs in various physiological processes and diseases. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has numerous advantages and limitations for lab experiments, and there are numerous future directions for its use. Further research is needed to fully understand the potential of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in scientific research and its potential as a therapeutic agent.
合成法
The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol involves the reaction of 3,6-dichlorocarbazole with 1,2-propanediol in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol.
科学的研究の応用
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been extensively used in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs). VRACs are essential for regulating cell volume and are involved in various physiological processes such as cell proliferation, apoptosis, and migration. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been used to study the role of VRACs in different cell types such as neurons, cancer cells, and immune cells.
特性
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEAREQFYNUIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dichloro-carbazol-9-YL)-propane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)
![methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)

![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)

![N-({1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6085596.png)
